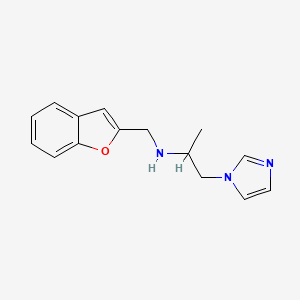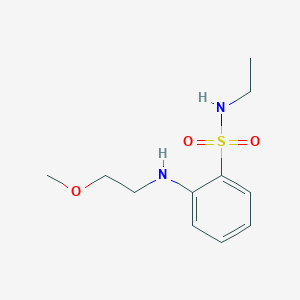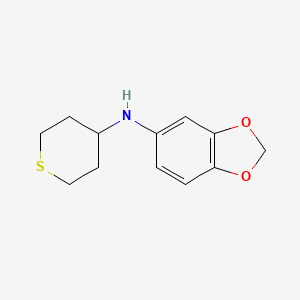![molecular formula C14H21F2NO2 B7542216 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol involves the inhibition of several enzymes. It has been found to be a potent inhibitor of phosphodiesterases, which are enzymes that catalyze the hydrolysis of cyclic nucleotides. It has also been found to inhibit histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. In addition, it has been found to inhibit protein kinases, which are enzymes that regulate cellular signaling pathways. These inhibitory effects contribute to the anti-inflammatory and anti-tumor properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol have been studied extensively. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol in lab experiments include its potent inhibitory effects on several enzymes and its potential applications in various fields. However, the limitations include the need for high-quality starting materials and the variability in yield and purity depending on the synthesis method used.
Orientations Futures
For the study of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol include further investigation of its potential applications in the treatment of cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal synthesis method for achieving high yields and purity of the compound. The development of new analogs and derivatives of the compound may also lead to the discovery of more potent and selective inhibitors of enzymes with therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been achieved using several methods. One of the most common methods involves the reaction of 4-[4-(Difluoromethoxy)phenyl]butan-2-amine with 2-amino-1-propanol in the presence of a catalyst. Another method involves the reduction of 2-[4-[4-(Difluoromethoxy)phenyl]butan-2-yl]oxazolidine using sodium borohydride. The yield and purity of the synthesized compound depend on the method used and the quality of the starting materials.
Applications De Recherche Scientifique
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterases, histone deacetylases, and protein kinases. It has also been found to have anti-inflammatory and anti-tumor properties. These properties make it a potential candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO2/c1-10(17-11(2)9-18)3-4-12-5-7-13(8-6-12)19-14(15)16/h5-8,10-11,14,17-18H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFORVYYRQNVMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)



![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)



![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)

